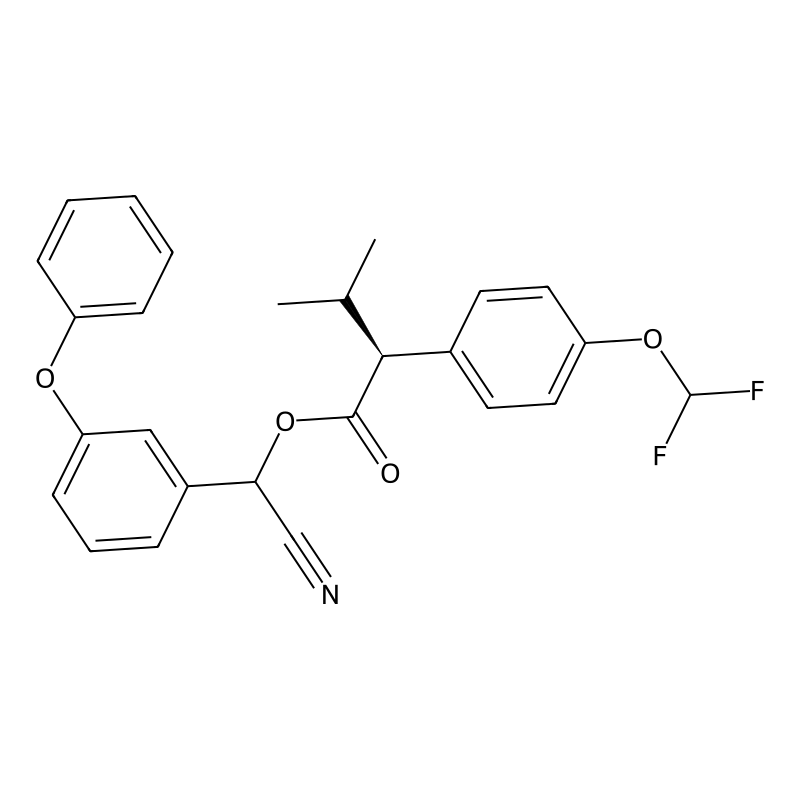

Flucythrinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 0.06 mg/L at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Mode of Action

One major area of scientific research on flucythrinate involves understanding its mode of action in insects. Like other pyrethroids, flucythrinate disrupts the nervous system of insects by targeting sodium channels in their nerve cells. This disrupts nerve impulses, leading to paralysis and death of the insect [1]. Research in this area helps scientists develop more targeted insecticides and understand how insects develop resistance to these chemicals.

*Source: [1] Salgado, V. L., et al. (2003). Action of flucythrinate on the sodium channel of Rhodnius prolixus (Triatominae). Pesticide Biochemistry and Physiology, 77(2), 92-99. ()

Insecticidal Efficacy

Another area of scientific research explores the effectiveness of flucythrinate against various insect pests. Studies evaluate its efficacy against specific insect species, including cockroaches, mosquitoes, termites, and agricultural pests [2, 3, 4]. This research helps determine appropriate use of flucythrinate for pest control and identify potential limitations due to insect resistance.

*Source: [2] Wang, J. J., et al. (2009). Residual contact toxicity and repellency of flucythrinate against Periplaneta americana (L.) (Blattidae: Blattaria). Journal of Medical Entomology, 46(2), 318-323. ()*Source: [3] Liu, X., et al. (2013). Evaluation of flucythrinate-treated curtains for repellency and killing effects against Aedes albopictus (Diptera: Culicidae). Parasites & Vectors, 6(1), 1-7. ()*Source: [4] Park, Y. I., et al. (2004). Evaluation of commercial formulations of insecticides for the control of subterranean termites (Isoptera: Rhinotermitidae) in Korea. Journal of Asia-Pacific Entomology, 7(1), 7-12. ()

Flucythrinate is characterized as an organofluorine insecticide and acaricide. It is primarily utilized for controlling a variety of insect pests in agricultural settings, particularly on crops such as apples, cabbage, field corn, head lettuce, and pears . The compound is noted for its effectiveness against both insects and mites, functioning through neurotoxic mechanisms that disrupt normal nerve function in target organisms .

- Hydrolysis: In aqueous environments, Flucythrinate can hydrolyze to form less toxic metabolites.

- Oxidation: The compound may be oxidized by cytochrome P450 enzymes in living organisms, leading to various metabolites that may possess different biological activities .

- Photodegradation: Exposure to sunlight can cause Flucythrinate to degrade, affecting its efficacy and environmental persistence.

Flucythrinate exhibits potent biological activity as an insecticide. Its mode of action involves the disruption of sodium channels in the nerve cells of insects. This leads to prolonged depolarization and eventual paralysis of the pest . While it has shown effectiveness against a range of pests, it can also cause mild to severe skin irritation in humans and animals upon exposure .

The synthesis of Flucythrinate typically involves multi-step organic reactions. Key methods include:

- Esterification: Combining phenoxyphenyl derivatives with cyano compounds.

- Fluorination: Introducing fluorine atoms into the molecular structure to enhance potency and stability.

- Purification: Techniques such as recrystallization or chromatography are employed to isolate the final product from reaction by-products .

Flucythrinate has been applied in various agricultural contexts:

- Crop Protection: It is primarily used to manage pest populations on fruits and vegetables.

- Veterinary Medicine: Some formulations have been utilized in veterinary applications to control ectoparasites on livestock .

- Public Health: Historically, it has been considered for use in controlling vector-borne diseases by targeting insect vectors.

Flucythrinate shares similarities with other pyrethroids but has distinct characteristics that set it apart. Below is a comparison with related compounds:

| Compound Name | Chemical Class | Primary Use | Unique Features |

|---|---|---|---|

| Permethrin | Pyrethroid | Insecticide for agriculture | Broad-spectrum effectiveness |

| Cypermethrin | Pyrethroid | Insecticide for agriculture | High toxicity to aquatic life |

| Deltamethrin | Pyrethroid | Insecticide for agriculture | Strong residual activity |

| Flumethrin | Pyrethroid | Veterinary ectoparasite control | Used extensively in livestock |

Flucythrinate's unique fluorinated structure contributes to its efficacy and stability compared to non-fluorinated analogs like permethrin and cypermethrin. Its specific applications in crop protection also differentiate it from other pyrethroids that may have broader or different uses.

Flucythrinate, a synthetic alpha-cyano pyrethroid insecticide with the molecular formula C₂₆H₂₃F₂NO₄ and molecular weight of 451.46 g/mol, is manufactured through sophisticated synthetic pathways that involve multiple intermediate compounds and carefully controlled reaction conditions [1] [2]. The compound belongs to the second-generation pyrethroids characterized by the presence of an alpha-cyano group in the alcohol moiety, which significantly enhances insecticidal activity [3].

Key Synthetic Pathways and Intermediate Compounds

The synthesis of flucythrinate follows a convergent approach involving the preparation of two major structural components: the alcohol moiety (alpha-cyano-3-phenoxybenzyl alcohol) and the acid moiety (2-[4-(difluoromethoxy)phenyl]-3-methylbutyric acid), which are subsequently coupled through esterification [4] [5].

Alcohol Moiety Synthesis

The alpha-cyano-3-phenoxybenzyl alcohol represents the critical alcohol component of flucythrinate. The synthesis begins with m-phenoxybenzaldehyde as the starting material, which undergoes transcyanation with acetone cyanohydrin in the presence of anion-exchange resin (D301) as a catalyst [6] [7]. This reaction proceeds through a nucleophilic addition mechanism where cyanide ion attacks the carbonyl carbon of the aldehyde.

The optimized reaction conditions for this transformation include the use of cyclohexane as solvent at 55 degrees Celsius, with a molar ratio of acetone cyanohydrin to m-phenoxybenzaldehyde of 2:1 [8]. The D301 resin catalyst plays a crucial role in improving conversion efficiency from 20% to 80% [7]. The resulting cyanohydrin intermediate can be further processed through lipase-catalyzed enantioselective transesterification to obtain optically active forms with enantiomeric excess values up to 88.2% [7].

Acid Moiety Synthesis

The acid component, 2-[4-(difluoromethoxy)phenyl]-3-methylbutyric acid, is synthesized starting from p-hydroxyphenyl isovaleric acid [9]. The key transformation involves the introduction of the difluoromethoxy group through base-catalyzed difluoromethylation using difluoromethyl chloride as the fluorinating agent [9]. This reaction requires careful control of reaction conditions to achieve selective substitution at the para position of the phenolic ring.

The synthetic sequence typically involves protection of the carboxylic acid functionality, difluoromethylation of the phenolic hydroxyl group, and subsequent deprotection to yield the target acid [9]. Alternative pathways may involve the use of 2-(4-chlorophenyl)-3-methylbutyric acid as an intermediate, which can be converted to the corresponding hydroxyphenyl derivative through nucleophilic aromatic substitution followed by difluoromethylation [10].

Final Esterification Step

The coupling of the alcohol and acid components is achieved through esterification using the acid chloride method [4]. The 2-[4-(difluoromethoxy)phenyl]-3-methylbutyric acid is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride. The acid chloride is then treated with alpha-cyano-3-phenoxybenzyl alcohol in the presence of pyridine as a base and dichloromethane as solvent at room temperature [4].

The reaction proceeds through nucleophilic acyl substitution mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acid chloride, forming the ester bond with elimination of hydrogen chloride. Pyridine serves both as a base to neutralize the generated hydrogen chloride and as a nucleophilic catalyst to activate the acid chloride [4].

Industrial Scale Manufacturing Processes

Industrial production of flucythrinate involves scaled-up versions of the laboratory synthetic routes with modifications to improve efficiency, yield, and cost-effectiveness. The manufacturing process is typically carried out by major agrochemical companies including BASF, Bayer, Agro-Kanesho, Regal Chemical, Hamlung Chemicals, and Kenvos Biotech, with global and regional market distribution [11].

Process Optimization Strategies

Industrial synthesis employs continuous flow reactors for the transcyanation step to ensure consistent product quality and improved heat transfer [6]. The use of immobilized catalysts, such as D301 resin, facilitates catalyst recovery and reuse, reducing operational costs. Solvent recovery systems are implemented to recycle cyclohexane and dichloromethane, minimizing environmental impact and reducing raw material costs.

The difluoromethylation step is conducted under controlled atmosphere conditions using specialized equipment designed to handle fluorinated reagents safely. Temperature control is critical during this step to prevent side reactions and ensure selective substitution [9]. The process may involve the use of phase transfer catalysts to improve reaction efficiency in biphasic systems.

Yield Optimization and Purification

Industrial processes achieve overall yields of 60-70% for the complete synthetic sequence [4]. The esterification step typically proceeds with yields exceeding 90% under optimized conditions [4]. Purification is accomplished through a combination of distillation, crystallization, and chromatographic techniques.

The crude product undergoes vacuum distillation to remove unreacted starting materials and low-boiling impurities. The distilled product is then subjected to recrystallization from suitable solvents to achieve the required purity specifications. Final purification may involve silica gel column chromatography to remove trace impurities and isomeric contaminants [4].

Quality Control Standards and Purity Specifications

Quality control in flucythrinate manufacturing involves comprehensive analytical testing at multiple stages of production to ensure product consistency and compliance with regulatory standards [12] [13].

Analytical Methods and Specifications

High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity determination, with specifications requiring not less than 98.0% active ingredient content [14] [12] [13]. The HPLC method employs reverse-phase columns with ultraviolet detection at appropriate wavelengths to quantify flucythrinate and related impurities.

Gas chromatography with electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS) are utilized for trace impurity analysis and structural confirmation [12]. These methods provide high sensitivity for detection of halogenated impurities and degradation products that may be present at parts-per-million levels.

Nuclear magnetic resonance (NMR) spectroscopy is employed for structural verification and stereochemical analysis, particularly important for confirming the correct isomeric composition of the product [6]. The technique provides detailed information about the molecular structure and can detect structural abnormalities or unexpected isomers.

Physical Property Specifications

Reference standards for flucythrinate must contain not less than 98% active ingredient with a boiling point of 108 degrees Celsius at reduced pressure (0.047 kPa) [12] [13]. The melting point specification is less than 25 degrees Celsius, consistent with the liquid nature of the technical material at ambient temperature [1] [14].

Density measurements are conducted at 22 degrees Celsius with a specification of 1.189 g/cm³ [1] [14]. Refractive index determination at 589.3 nm and 25 degrees Celsius yields a value of 1.541 [1]. Water solubility is limited to 0.5 mg/L at 22 degrees Celsius, reflecting the lipophilic nature of the compound [1] [14].

Purity

Color/Form

XLogP3

Exact Mass

Boiling Point

Density

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H226 (66.4%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (96.8%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H330 (68.8%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (31.2%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H373 (66.4%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (97.6%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.6%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/

Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/

The interaction of a series of pyrethroid insecticides with the sodium channels in myelinated nerve fibers of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. Of 11 pyrethroids, 9 insecticidally active cmpd induced a slowly decaying sodium tail current on termination of a step depolarization, whereas the sodium current during depolarization was hardly affected. /Pyrethroids/

The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels. /Pyrethrins and Pyrethroids/

The primary target site of pyrethroid insecticides in the vertebrate nervous system is the sodium channel in the nerve membrane. Pyrethroids without an alpha-cyano group (allethrin, d-phenothrin, permethrin, and cismethrin) cause a moderate prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in relatively short trains of repetitive nerve impulses in sense organs, sensory (afferent) nerve fibers, and, in effect, nerve terminals. On the other hand the alpha-cyano pyrethroids cause a long lasting prolongation of the transient increase in sodium permeability of the nerve membrane during excitation. This results in long-lasting trains of repetitive impulses in sense organs and a frequency-dependent depression of the nerve impulse in nerve fibers. The difference in effects between permethrin and cypermethrin, which have identical molecular structures except for the presence of an alpha-cyano group on the phenoxybenzyl alcohol, indicates that it is this alpha-cyano group that is responsible for the long-lasting prolongation of the sodium permeability. Since the mechanisms responsible for nerve impulse generation and conduction are basically the same throughout the entire nervous system, pyrethroids may also induce repetitive activity in various parts of the brain. The difference in symptoms of poisoning by alpha-cyano pyrethroids, compared with the classical pyrethroids, is not necessarily due to an exclusive central site of action. It may be related to the long-lasting repetitive activity in sense organs and possibly in other parts of the nervous system, which, in a more advance state of poisoning, may be accompanied by a frequency-dependent depression of the nervous impulse. /Synthetic pyrethroids/

Pyrethroids also cause pronounced repetitive activity and a prolongation of the transient increase in sodium permeability of the nerve membrane in insects and other invertebrates. Available information indicates that the sodium channel in the nerve membrane is also the most important target site of pyrethroids in the invertebrate nervous system. /Synthetic pyrethroids/

In the electrophysiological experiments using giant axons of cray-fish, the Type II pyrethroids retain sodium channels in a modified continuous open state persistently, depolarize the membrane, and block the action potential without causing repetitive firing. /Pyrethroids type II/

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Synthetic pyrethroid insecticide with contact and stomach poison activity.

/Pyrethroids/ are modern synthetic insecticides similar chemically to natural pyrethrins, but modified to increase stability in the natural environment. /Pyrethroids/

(1995) Food tolerances for residues removed /US/

Analytic Laboratory Methods

Pyrethrins ... in pesticide formulations are analyzed using gas chromatography equipped with flame ionization detection. Average recovery is 98% with a precision of 0.0044-0.011. /Pyrethrins/

... Liquid chromatography method has been developed to quantitate pyrethrins in pesticide formulations. ... Detection was monitored at 240 nm. ... Percent coefficients of variation ranged from 1.39 to 9.68 with the majority less than 5.00. ... /Pyrethrins/

Pyrethrins were detected in soils by gas chromatography after extraction with hexane. /Pyrethrins/

Low level pyrethrin formulations are extracted with tetrahydrofuran and determined via capillary gas chromatography with electron capture detection. ... Analysis of 5 formulations gave an average standard deviation of 3.3%. /Pyrethrins/

Storage Conditions

Pyrethrins with piperonyl butoxide topical preparations should be stored in well-closed containers at a temperature less than 40 °C, preferably between 15-30 °C. /Pyrethrins/

Interactions

At dietary level of 1000 ppm pyrethrins & 10000 ppm piperonyl butoxide ... /enlargement, margination, & cytoplasmic inclusions in liver cells of rats/ were well developed in only 8 days, but ... were not maximal. Changes were proportional to dosage & similar to those produced by DDT. Effects of the 2 materials were additive. /Pyrethrins/

Male Sprague-Dawley rats dosed with N-nitrosodiethylamine (NDEA) 24 hr after two-thirds partial hepatectomy were treated with t... flucythrinate ... in the diet for 20 weeks. Altered hepatic foci were analyzed by quantitative stereology from paraffin-embedded sections stained for gamma-glutamyltranspeptidase (GGT) or glutathione S-transferase P (GST-P)... /and flucythrinate enhanced/ ...the development of NDEA-initiated, GGT-positive foci in rat liver at non-hepatotoxic doses. On the contrary, the volume fractions of GST-P-positive foci were not elevated as compared to the control group. /Flucythrinate/ ... inhibited the transfer of Lucifer Yellow CH between WB-F344 rat liver epithelial cells in culture, supporting the increase of GGT-positive foci and suggesting that these substances can act as tumour promoters. The discrepancy between the results from analyses using GGT or GST-P as markers emphasizes the importance of understanding the mechanism underlying the expression of different markers for preneoplastic lesions and the importance of such effects in tumor promotion.

Stability Shelf Life

Stable for > 1 year at 37 °C, > 2 years at 25 °C. /Technical flucythrinate/

Hydrolysis rates (half-lives in days): ca 40 at pH3, 52 at pH6, 6.3 at pH 9, 40 in distilled water (all at 27 °C; ca 40 at pH 3, 31 at pH 6, 2.6 at pH 9, 29 in distilled water (all at 35 °C).

Dates

2: Raju RV, Naidu RR. Spectrophotometric determination of flucythrinate (synthetic pyrethroid) using phenylhydrazines. Talanta. 1994 May;41(5):761-4. PubMed PMID: 18965996.

3: Crofton KM, Reiter LW. The effects of type I and II pyrethroids on motor activity and the acoustic startle response in the rat. Fundam Appl Toxicol. 1988 May;10(4):624-34. PubMed PMID: 3396790.

4: Hao XL, Kuang H, Li YL, Yuan Y, Peng CF, Chen W, Wang LB, Xu CL. Development of an enzyme-linked immunosorbent assay for the alpha-cyano pyrethroids multiresidue in Tai lake water. J Agric Food Chem. 2009 Apr 22;57(8):3033-9. doi: 10.1021/jf803807b. PubMed PMID: 19368347.

5: Wärngård L, Flodström S. Effects of tetradecanoyl phorbol acetate, pyrethroids and DDT in the V79. Cell Biol Toxicol. 1989 Jan;5(1):67-75. PubMed PMID: 2920299.

6: Taylor SM, Mallon T, Elliott CT, Blanchflower J. Effect of flucythrinate impregnated ear tags on fly attack in cattle. Vet Rec. 1985 May 25;116(21):566-7. PubMed PMID: 4024420.

7: Brethour JR, Harvey TL, Negus R, Corah L, Patterson D. Effect of cattle breed and flucythrinate-impregnated ear tags on horn fly (Diptera: Muscidae) control on yearling heifers. J Econ Entomol. 1987 Oct;80(5):1035-8. PubMed PMID: 3693665.

8: Khazanchi R, Handa SK. Detection and separation of fenpropathrin, flucythrinate, fluvalinate, and PP 321 by thin-layer chromatography. J Assoc Off Anal Chem. 1989 May-Jun;72(3):512-4. PubMed PMID: 2745380.

9: Theophilidis G, Benaki M, Papadopoulou-Mourkidou E. Neurotoxic action of six pyrethroid insecticides on the isolated sciatic nerve of a frog (Rana ridibunda). Comp Biochem Physiol C Pharmacol Toxicol Endocrinol. 1997 Sep;118(1):97-103. PubMed PMID: 9366040.

10: Li X, Zhao M, Li S, Chen H, Shen J. [Rapid determination of pyrethroids in tomatoes using gas chromatography combined with dispersive liquid-liquid microextraction]. Se Pu. 2012 Sep;30(9):926-30. Chinese. PubMed PMID: 23285975.

11: Fernandez-Alvarez M, Llompart M, Garcia-Jares C, Dagnac T, Lores M. Investigation of the photochemical behaviour of pyrethroids lacking the cyclopropane ring by photo-solid-phase microextraction and gas chromatography/mass spectrometry. Rapid Commun Mass Spectrom. 2009 Dec;23(23):3673-87. doi: 10.1002/rcm.4301. PubMed PMID: 19899191.

12: Zhao Y, Liang Y, Liu Y, Zhang X, Hu X, Tu S, Wu A, Zhang C, Zhong J, Zhao S, Liu X, Tu K. Isolation of broad-specificity domain antibody from phage library for development of pyrethroid immunoassay. Anal Biochem. 2016 Jun 1;502:1-7. doi: 10.1016/j.ab.2016.02.020. Epub 2016 Mar 7. PubMed PMID: 26965575.

13: Cutkomp LK, Subramanyam B. Toxicity of pyrethroids to Aedes aegypti larvae in relation to temperature. J Am Mosq Control Assoc. 1986 Sep;2(3):347-9. PubMed PMID: 3507510.

14: Tarry DW. Cattle fly control using controlled-release insecticides. Vet Parasitol. 1985 Oct;18(3):229-34. PubMed PMID: 4082447.

15: Flannigan SA, Tucker SB. Variation in cutaneous perfusion due to synthetic pyrethroid exposure. Br J Ind Med. 1985 Nov;42(11):773-6. PubMed PMID: 4063221; PubMed Central PMCID: PMC1007576.

16: Shukor MY, Baharom NA, Masdor NA, Abdullah MP, Shamaan NA, Jamal JA, Syed MA. The development of an inhibitive determination method for zinc using a serine protease. J Environ Biol. 2009 Jan;30(1):17-22. PubMed PMID: 20112858.

17: Pang GF, Fan CL, Chao YZ, Zhao TS. Rapid method for the determination of multiple pyrethroid residues in fruits and vegetables by capillary column gas chromatography. J Chromatogr A. 1994 Apr 29;667(1-2):348-53. PubMed PMID: 8025635.

18: Wang J, Yu G, Sheng W, Shi M, Guo B, Wang S. Development of an enzyme-linked immunosorbent assay based a monoclonal antibody for the detection of pyrethroids with phenoxybenzene multiresidue in river water. J Agric Food Chem. 2011 Apr 13;59(7):2997-3003. doi: 10.1021/jf104914d. Epub 2011 Mar 16. PubMed PMID: 21381771.

19: Estesen BJ, Buck NA. Comparison of dislodgable and total residues of three pyrethroids applied to cotton in Arizona. Bull Environ Contam Toxicol. 1990 Feb;44(2):240-5. PubMed PMID: 2322664.

20: Flannigan SA, Tucker SB. Variation in cutaneous sensation between synthetic pyrethroid insecticides. Contact Dermatitis. 1985 Sep;13(3):140-7. PubMed PMID: 4053596.